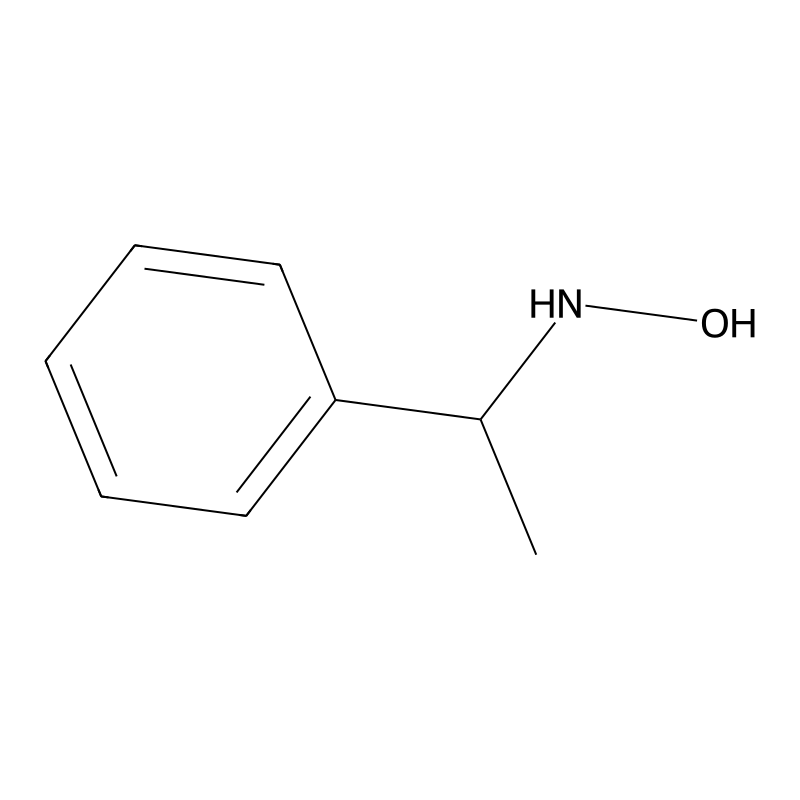

N-(1-phenylethyl)hydroxylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

N-(1-phenylethyl)hydroxylamine is a relatively simple molecule to synthesize, making it readily available for research purposes. Several methods have been reported in the literature, with the most common approach involving the reduction of N-phenylethylhydroxylamine O-sulfonate using sodium dithionite []. Alternative methods utilize reduction with sodium borohydride or catalytic hydrogenation [, ].

Chemical Properties:

N-(1-phenylethyl)hydroxylamine possesses a unique combination of functional groups, including an amine and a hydroxylamine moiety. This allows it to participate in various chemical reactions, making it a versatile tool for research chemists. The amine group can be readily alkylated or acylated, while the hydroxylamine functionality can undergo condensation reactions and participate in radical processes [].

Applications in Organic Synthesis:

N-(1-phenylethyl)hydroxylamine has found applications in various areas of organic synthesis, including:

- Preparation of oxime ethers: These compounds are valuable intermediates in the synthesis of various organic molecules, and N-(1-phenylethyl)hydroxylamine can be used to prepare them through condensation with carbonyl compounds [].

- Synthesis of N-hydroxyamines: N-(1-phenylethyl)hydroxylamine can be used as a precursor to other N-hydroxyamines through various reactions, such as reductive amination or deprotection of protected derivatives [].

- Asymmetric catalysis: Chiral derivatives of N-(1-phenylethyl)hydroxylamine have been employed as ligands in asymmetric catalysis, enabling the development of new methods for the synthesis of enantiopure compounds [].

Biological Activity:

While research on the biological activity of N-(1-phenylethyl)hydroxylamine is limited, some studies suggest potential applications:

- Antioxidant activity: Certain studies have shown that N-(1-phenylethyl)hydroxylamine exhibits free radical scavenging activity, suggesting potential antioxidant properties []. However, further investigation is needed to understand its efficacy and mechanism of action.

- Antibacterial activity: Limited studies suggest that N-(1-phenylethyl)hydroxylamine might possess antibacterial activity against specific bacterial strains []. However, more extensive research is necessary to confirm these findings and understand the underlying mechanisms.

N-(1-phenylethyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a phenylethyl moiety. Its molecular formula is , and it has a molecular weight of approximately 137.18 g/mol. This compound exists in two enantiomeric forms: (R)-N-(1-phenylethyl)hydroxylamine and (S)-N-(1-phenylethyl)hydroxylamine, which differ in their spatial arrangement around the chiral center at the nitrogen atom . The compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.

- Oxidation Reactions: This compound can be oxidized to form nitroso or nitro derivatives, which are valuable intermediates in organic synthesis.

- Reduction Reactions: It can also be reduced, yielding different amine derivatives.

- Aza-Hock Rearrangement: In acidic conditions, N-(1-phenylethyl)hydroxylamine can undergo rearrangement to produce anilines, demonstrating its utility in C–C amination processes .

N-(1-phenylethyl)hydroxylamine finds applications in various fields:

- Organic Synthesis: It serves as an important reagent for the synthesis of amines and other nitrogen-containing compounds .

- Medicinal Chemistry: Its derivatives may have potential therapeutic applications, particularly as intermediates in drug development.

- Analytical Chemistry: Hydroxylamines are utilized in analytical techniques for the detection and quantification of carbonyl compounds .

Interaction studies involving N-(1-phenylethyl)hydroxylamine focus on its reactivity with various substrates. It has been shown to interact with electrophiles and participate in nucleophilic addition reactions, which are crucial for forming C–N bonds in organic synthesis . Additionally, its antioxidant properties suggest potential interactions with reactive oxygen species in biological systems.

N-(1-phenylethyl)hydroxylamine shares structural similarities with several other hydroxylamines and related compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Hydroxyethylamine | Simple Hydroxylamine | Lacks aromatic substitution; simpler structure. |

| N,N-Dimethylhydroxylamine | Tertiary Hydroxylamine | Contains two methyl groups; higher steric hindrance. |

| N-Hydroxybenzamide | Aromatic Hydroxylamine | Contains amide functional group; different reactivity. |

| N-Hydroxypropanamide | Aliphatic Hydroxylamine | Aliphatic chain; different physical properties. |

N-(1-phenylethyl)hydroxylamine stands out due to its aromatic nature and potential for specific reactions such as aza-Hock rearrangement, which are not typically observed in simpler hydroxylamines.